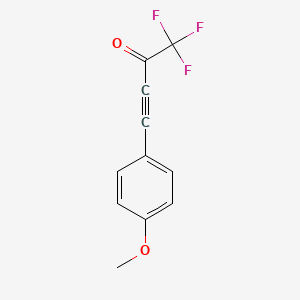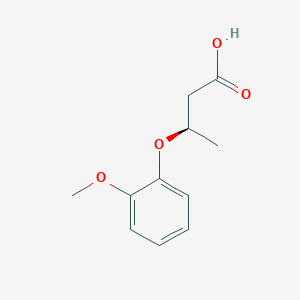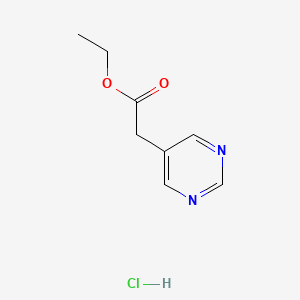
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a 2-ethylpiperidin-1-yl group and a methoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid typically involves multi-step organic reactions
Preparation of the Benzoic Acid Derivative: The starting material, often a substituted benzene, undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group.
Introduction of the 2-Ethylpiperidin-1-yl Group: This step involves nucleophilic substitution, where the benzoic acid derivative reacts with 2-ethylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The benzoic acid group can be reduced to a benzyl alcohol.
Substitution: The 2-ethylpiperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, including analgesic and anti-inflammatory effects.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives could find applications in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid
- 4-(2-Ethylpiperidin-1-YL)-3-(hydroxymethyl)benzoic acid
- 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzamide
Uniqueness
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid is unique due to the specific combination of its functional groups. The presence of both the 2-ethylpiperidin-1-yl and methoxymethyl groups provides distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C16H23NO3/c1-3-14-6-4-5-9-17(14)15-8-7-12(16(18)19)10-13(15)11-20-2/h7-8,10,14H,3-6,9,11H2,1-2H3,(H,18,19) |
Clave InChI |
OGJVMNPZCTUCCP-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCN1C2=C(C=C(C=C2)C(=O)O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide](/img/structure/B13093397.png)

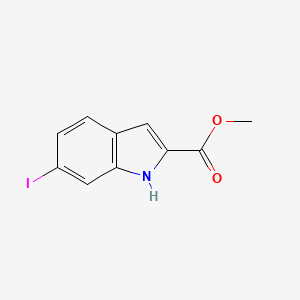

![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)
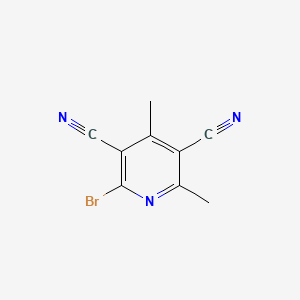
![methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13093431.png)
![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)
